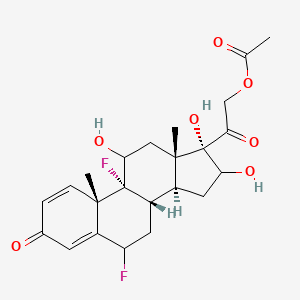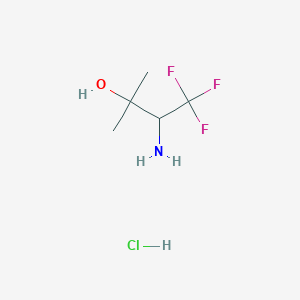
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
説明
“3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1039356-93-8 . It has a molecular weight of 193.6 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H . This compound contains a total of 19 bonds, including 9 non-H bonds, 1 rotatable bond, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .科学的研究の応用
Synthesis and Characterization
Research on 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride focuses on its utility in synthesizing valuable fluorinated amino acids and investigating its role in various chemical transformations. One study describes the stereoselective synthesis of fluorinated amino acids, emphasizing the utility of such compounds in medicinal chemistry due to their resistance to metabolic degradation and ability to mimic the natural behavior of amino acids in biological systems. This process involves a series of reactions starting from 4,4,4-trifluoro-3-methylbutanoic acid, showcasing the importance of this compound in creating structurally complex and biologically relevant molecules (Pigza, Quach, & Molinski, 2009).
Another aspect of research involves the development of new methodologies for the synthesis of amino acid derivatives, which are critical in the production of pharmaceuticals and biologically active compounds. The focus here is on exploring the reactivity of amino groups and how modifications can lead to new compounds with potential therapeutic applications. For example, the synthesis and structural characterization of Schiff base organotin(IV) complexes, derived from amino acetate functionalized compounds, highlight the exploration into new anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, indicating the potential of this compound derivatives in cancer therapy (Basu Baul, Basu, Vos, & Linden, 2009).
Biofuel Production
In the context of sustainable energy, research has also delved into the use of this compound in the biosynthesis of biofuels. A notable study demonstrates the engineered production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate, through a modified amino acid pathway in Escherichia coli. This work showcases the strategic manipulation of metabolic pathways to favor the production of biofuels under anaerobic conditions, achieving 100% theoretical yield and highlighting the compound's role in developing sustainable energy solutions (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
特性
IUPAC Name |
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAXJXKAUOIUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




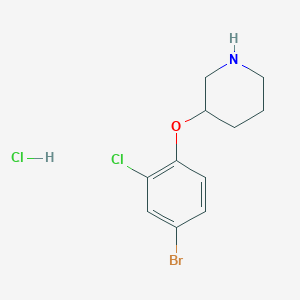
![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)
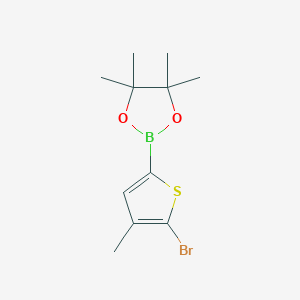

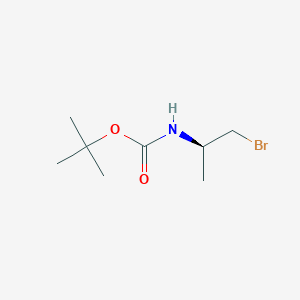
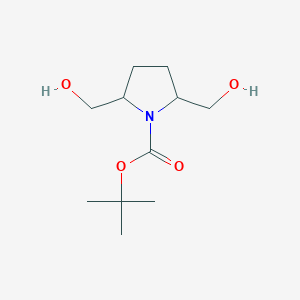
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
